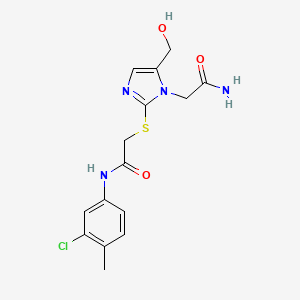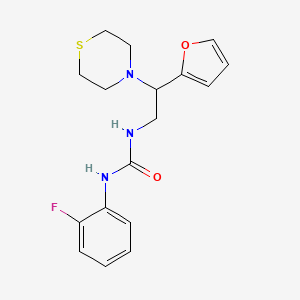
1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea” is a complex organic molecule. It contains a fluorophenyl group, a furanyl group, a thiomorpholinoethyl group, and a urea group . Each of these groups has distinct chemical properties that could influence the overall behavior of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of different functional groups would likely result in a complex three-dimensional structure. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the properties of its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and others. Such properties can be predicted using computational chemistry methods or determined experimentally .科学的研究の応用
Chemical Sensing and Fluorescence Studies
- Chemosensor Development : Engel et al. (2007) discussed the synthesis of phenanthroline fluorophore-based chemosensors for distinguishing between neutral ureas and their salts, highlighting the potential for analytical applications in detecting and differentiating urea compounds through optical responses (Engel, 2007).
- Fluorophore Functionalization : Frath et al. (2012) reported on a boranil fluorophore selectively reduced and converted into amide, imine, urea, and thiourea derivatives, showcasing its utility in creating fluorescent dyes for labeling studies, such as with Bovine Serum Albumin (BSA), demonstrating the material's strong luminescence in biological contexts (Frath, 2012).
Antimicrobial Studies
- Antibacterial and Antifungal Agents : Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives, noting that those with a morpholine moiety and fluoro substituents exhibited potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. This research indicates the compound's potential as a framework for developing new antimicrobial agents (Zheng, 2010).
Biochemical Evaluation and Enzyme Inhibition
- Acetylcholinesterase Inhibition : Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, aiming to optimize the spacer length for effective interaction with the enzyme. Their findings underscore the potential of urea derivatives in treating conditions like Alzheimer's disease by inhibiting specific enzymes (Vidaluc, 1995).
作用機序
The mechanism of action would depend on the intended use of the compound. For example, if it’s designed as a drug, it might interact with biological targets like enzymes or receptors. The furan ring and fluorophenyl group are common in medicinal chemistry and could play a role in such interactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-13-4-1-2-5-14(13)20-17(22)19-12-15(16-6-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,15H,7-8,10-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQFZJRREJRENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CC=C2F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)
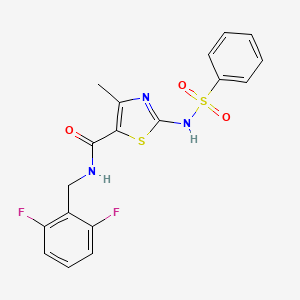

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)
![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)
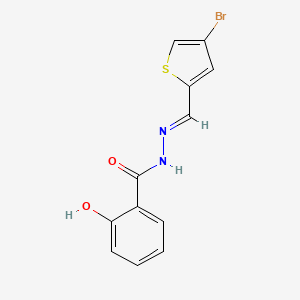
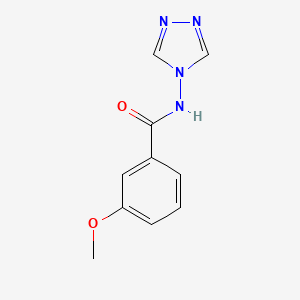
![Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate](/img/structure/B2661743.png)
![2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2661745.png)
![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)
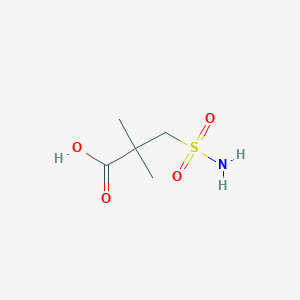
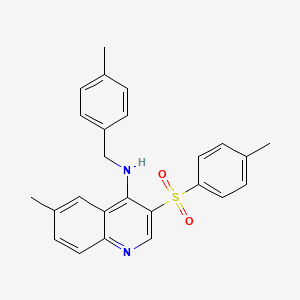
![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)
